6-{[4-(2-methylphenoxy)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[4-(2-methylphenoxy)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclohexene ring substituted with a carboxylic acid group and a phenylcarbamoyl group, which is further substituted with a 2-methylphenoxy group. The unique structure of this compound makes it an interesting subject for chemical synthesis and reactivity studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(2-methylphenoxy)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the carboxylic acid group: This step often involves oxidation of an alcohol or aldehyde precursor using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Attachment of the phenylcarbamoyl group: This can be done through a nucleophilic substitution reaction, where the phenylcarbamoyl chloride reacts with the cyclohexene derivative.
Substitution with the 2-methylphenoxy group: This step involves a nucleophilic aromatic substitution reaction, where the 2-methylphenol reacts with the phenylcarbamoyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(2-methylphenoxy)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or aldehydes.
Substitution: The phenylcarbamoyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield esters or amides, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
6-{[4-(2-methylphenoxy)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{[4-(2-methylphenoxy)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-{[4-(3-Methylphenoxy)phenyl]carbamoyl}-3-cyclohexene-1-carboxylic acid: Similar structure but with a different position of the methyl group on the phenoxy ring.
Cyclohex-3-ene-1-carboxylic acid derivatives: Compounds with similar cyclohexene ring structures but different substituents.
Uniqueness
The uniqueness of 6-{[4-(2-methylphenoxy)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H21NO4 |
---|---|
Molecular Weight |
351.4g/mol |
IUPAC Name |
6-[[4-(2-methylphenoxy)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C21H21NO4/c1-14-6-2-5-9-19(14)26-16-12-10-15(11-13-16)22-20(23)17-7-3-4-8-18(17)21(24)25/h2-6,9-13,17-18H,7-8H2,1H3,(H,22,23)(H,24,25) |
InChI Key |
SNRATQFBTLMJHB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.